D-Dimethyl tartrate

Catalog No.
S3713758
CAS No.
5057-96-5
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Dimethyl tartrate

CAS Number

5057-96-5

Product Name

D-Dimethyl tartrate

IUPAC Name

dimethyl 2,3-dihydroxybutanedioate

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3

InChI Key

PVRATXCXJDHJJN-ZXZARUISSA-N

SMILES

COC(=O)C(C(C(=O)OC)O)O

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O

Isomeric SMILES

COC(=O)[C@@H]([C@@H](C(=O)OC)O)O

Asymmetric Synthesis

DMT serves as a valuable chiral starting material in asymmetric synthesis, a technique for creating molecules with a specific handedness. The presence of two chiral centers in its structure allows chemists to introduce asymmetry into target molecules. Seebach's alkylation methodology, for instance, utilizes DMT to achieve the asymmetric synthesis of complex organic structures like the core of squalestatins and zaragozic acids [].

Protecting Group Chemistry

DMT finds application as a protecting group in organic synthesis. Protecting groups shield specific functional groups in a molecule while allowing reactions to occur at other sites. DMT can be selectively attached to hydroxyl groups, preventing unwanted reactions and ensuring the desired product formation. Following the reaction, the DMT group can be readily removed under specific conditions to reveal the original hydroxyl group.

Solvent and Catalyst Precursor

DMT exhibits solvent properties, making it suitable for dissolving various organic compounds. Additionally, researchers can convert DMT into useful catalysts for specific reactions. By manipulating its structure, chemists can tailor DMT-derived catalysts for desired applications.

Biocompatible Material Development

DMT holds promise in the development of biocompatible materials due to its low toxicity and degradability. Researchers are exploring its potential for applications like drug delivery systems and biocompatible polymers [].

Studies on Plant-Microbe Interactions

DMT plays a role in studies investigating plant-microbe interactions. Some microbes are known to produce DMT, and scientists are exploring its function in these symbiotic relationships [].

D-Dimethyl tartrate is an organic compound with the molecular formula C₆H₁₀O₆ and a molecular weight of approximately 178.14 g/mol. It is a chiral molecule, existing in two enantiomeric forms: D-Dimethyl tartrate and L-Dimethyl tartrate. The structure consists of two methyl ester groups attached to a tartaric acid backbone, which contributes to its unique properties and biological activities. This compound is primarily recognized for its role in asymmetric synthesis and as a chiral auxiliary in various

DMT's mechanism of action as a chiral auxiliary relies on its ability to form diastereomeric complexes with the target molecule. Diastereomers are stereoisomers that are not mirror images. The specific interactions between DMT and the target molecule during complex formation dictate the preferred orientation for a subsequent reaction, leading to the selective formation of one enantiomer.

  • Wear gloves, safety glasses, and appropriate protective clothing when handling DMT.
  • Avoid inhalation and contact with skin and eyes.
  • DMT is flammable; keep it away from heat and ignition sources.
  • Consult the Safety Data Sheet (SDS) for DMT before handling it in the laboratory.

  • Oxidation: Under certain conditions, D-Dimethyl tartrate can be oxidized to yield various products, including diacetyl and other carbonyl compounds.
  • Reduction: It can undergo reduction reactions, typically converting to alcohol derivatives depending on the reducing agent used.
  • Esterification: D-Dimethyl tartrate can react with alcohols to form esters, which are valuable in organic synthesis.

These reactions highlight its versatility as a reagent in organic chemistry.

D-Dimethyl tartrate exhibits notable biological activities, particularly in the realm of medicinal chemistry:

  • Chiral Catalyst: It is often used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
  • Antimicrobial Properties: Some studies suggest that D-Dimethyl tartrate may possess antimicrobial activity, although further research is needed to fully understand its efficacy and mechanisms .
  • Interaction with Biological Systems: The compound shows potential interactions with various biological systems, influencing metabolic pathways due to its structural similarity to natural substrates.

D-Dimethyl tartrate can be synthesized through several methods:

  • Direct Esterification: By reacting tartaric acid with methanol in the presence of an acid catalyst, D-Dimethyl tartrate can be produced efficiently.
  • Transesterification: This method involves exchanging the ester groups of another ester (such as diethyl tartrate) with methanol to yield D-Dimethyl tartrate.
  • Biocatalytic Methods: Enzymatic approaches using lipases have been explored for the synthesis of D-Dimethyl tartrate from tartaric acid derivatives, offering a more environmentally friendly alternative .

D-Dimethyl tartrate has several important applications:

  • Chiral Auxiliary: It is widely used in asymmetric synthesis as a chiral auxiliary, enabling the production of enantiomerically pure compounds essential in pharmaceuticals.
  • Solvent and Reagent: In organic synthesis, it serves as both a solvent and a reagent for various

Research on the interactions of D-Dimethyl tartrate focuses on its ability to form complexes with metal ions and other substrates. These interactions can enhance catalytic activity in various reactions:

  • Metal Complexation: Studies indicate that D-Dimethyl tartrate can chelate metal ions, potentially improving the efficiency of catalytic processes .
  • Chiral Recognition: Its unique structure allows it to selectively interact with other chiral molecules, making it valuable in separation techniques and chiral resolution.

D-Dimethyl tartrate shares structural similarities with several related compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Dimethyl L-tartrateC₆H₁₀O₆Enantiomer of D-Dimethyl tartrate; different optical activity.
Diethyl tartrateC₈H₁₄O₄Ethyl esters of tartaric acid; used similarly but less common in asymmetric synthesis.
Tartaric AcidC₄H₆O₆Parent compound; lacks methyl groups but critical for understanding derivatives.

D-Dimethyl tartrate's distinct chiral properties make it particularly valuable for applications requiring high specificity and selectivity in

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-20

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